molecular formula C14H26ClN3O9 B1256686 Kasugamycin hydrochloride

Kasugamycin hydrochloride

Cat. No.: B1256686
M. Wt: 415.82 g/mol
InChI Key: ZDRBJJNXJOSCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kasugamycin hydrochloride is an aminoglycoside antibiotic that was originally isolated from the bacterium Streptomyces kasugaensis in 1965. It is primarily used in agriculture to combat bacterial and fungal diseases in plants, particularly rice blast disease caused by Pyricularia oryzae. The compound is known for its ability to inhibit protein synthesis in bacteria by targeting the ribosome, making it an effective antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kasugamycin hydrochloride is synthesized through a series of biochemical reactions involving the bacterium Streptomyces kasugaensis. The biosynthetic pathway includes the conversion of UDP-N-acetylglucosamine to UDP-N-acetylmannosamine by the enzyme KasQ, followed by several other enzymatic steps to form the final product .

Industrial Production Methods: Industrial production of kasugamycin monohydrochloride typically involves the fermentation of Streptomyces kasugaensis cultures. The antibiotic is then extracted and purified using various chromatographic techniques. Advances in genetic engineering have also enabled the heterologous production of kasugamycin in other microbial hosts .

Chemical Reactions Analysis

Types of Reactions: Kasugamycin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various kasugamycin derivatives with altered antimicrobial properties .

Scientific Research Applications

Kasugamycin hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study aminoglycoside antibiotics and their interactions with ribosomal RNA.

    Biology: The compound is employed in studies of protein synthesis inhibition and ribosome function.

    Medicine: Research into kasugamycin’s potential as a therapeutic agent for bacterial infections is ongoing.

    Industry: It is used in agriculture to control bacterial and fungal diseases in crops

Mechanism of Action

Kasugamycin hydrochloride exerts its effects by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. This action prevents the formation of the initiation complex, leading to the cessation of bacterial growth. The compound specifically interferes with the binding of initiator transfer RNA to the ribosome .

Comparison with Similar Compounds

Uniqueness: Kasugamycin hydrochloride is unique in its specific inhibition of the initiation phase of protein synthesis, whereas other aminoglycosides may affect different stages of the process. Additionally, its primary use in agriculture to combat plant diseases sets it apart from other aminoglycosides that are mainly used in clinical settings .

Properties

IUPAC Name

2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRBJJNXJOSCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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